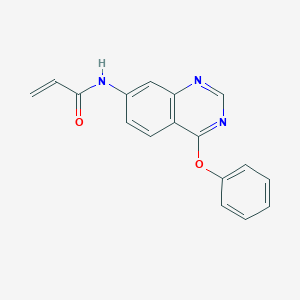
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide, also known as PHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are important regulators of gene expression. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has also been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation. Furthermore, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been shown to exert various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacteria and fungi. In vivo studies have shown that N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide can reduce tumor growth and inflammation in animal models. However, the exact mechanisms underlying these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide is also readily available from commercial sources, making it easily accessible for researchers. However, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has some limitations, such as its potential toxicity and the need for careful handling and disposal. Moreover, the exact dose-response relationship of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide is not well established, and further studies are needed to determine the optimal concentration for different applications.
Orientations Futures
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has great potential for future research, and several directions can be explored. One possible direction is to investigate the structure-activity relationship of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide and its derivatives to optimize their biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide in vivo to determine its efficacy and safety. Moreover, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide can be used as a tool to study various biological processes, such as epigenetic regulation, cell signaling, and metabolism. Finally, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide can be further developed as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide (N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide) is a promising chemical compound that has been extensively studied for its potential applications in various fields. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been synthesized using a multi-step process, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has several advantages for lab experiments, but also some limitations that need to be addressed. Future research directions for N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide include optimizing its biological activities, studying its pharmacokinetics and pharmacodynamics, and developing it as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chloroquinazoline-2-one. This intermediate is then reacted with sodium methoxide and phenol to yield N-(4-phenoxyquinazolin-7-yl)acetamide, which is further treated with acetic anhydride to obtain the final product, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide. The synthesis of N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been optimized to produce high yields with good purity, making it suitable for various research applications.
Applications De Recherche Scientifique
N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial activities. In biochemistry, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been used as a tool to study protein-protein interactions and enzyme kinetics. In molecular biology, N-(4-Phenoxyquinazolin-7-yl)prop-2-enamide has been employed in the development of fluorescent probes for imaging and detection of biomolecules.
Propriétés
IUPAC Name |
N-(4-phenoxyquinazolin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-2-16(21)20-12-8-9-14-15(10-12)18-11-19-17(14)22-13-6-4-3-5-7-13/h2-11H,1H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPQWUOQWSRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=NC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)
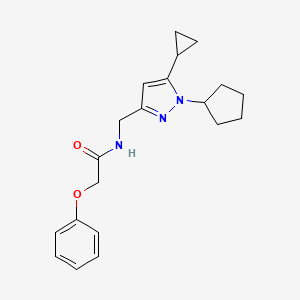

![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)
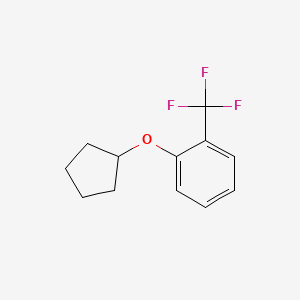
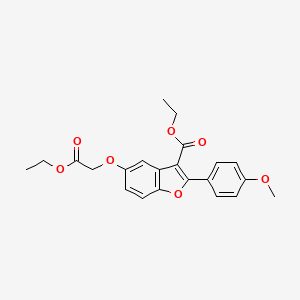
![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)
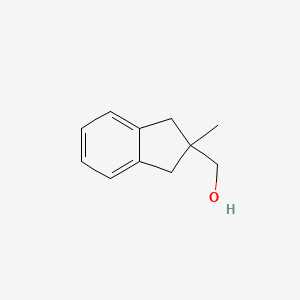
![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)
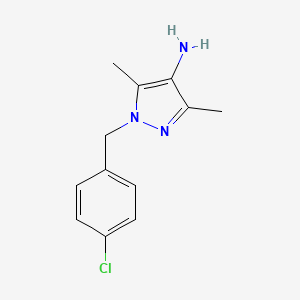
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)